molecular formula C5H7N5O B13113298 6-Amino-5,7-dihydro-4H-purin-2-ol

6-Amino-5,7-dihydro-4H-purin-2-ol

Cat. No.: B13113298
M. Wt: 153.14 g/mol
InChI Key: HLCKSJMKXNAVQA-UHFFFAOYSA-N
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Description

6-Amino-5,7-dihydro-4H-purin-2-ol is a heterocyclic compound with the molecular formula C5H7N5O. It is a derivative of purine, a fundamental structure in biochemistry, particularly in the formation of nucleotides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5,7-dihydro-4H-purin-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of guanidine with formamide, followed by cyclization and subsequent functional group modifications . The reaction conditions often involve the use of catalysts and specific temperature and pH controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-Amino-5,7-dihydro-4H-purin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of purine-2,6-dione derivatives, while substitution reactions can yield various alkylated or halogenated purine compounds .

Scientific Research Applications

6-Amino-5,7-dihydro-4H-purin-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-5,7-dihydro-4H-purin-2-ol involves its interaction with specific molecular targets, such as enzymes involved in nucleotide metabolism. It can inhibit or modulate the activity of these enzymes, leading to changes in cellular processes. The pathways involved often include those related to DNA and RNA synthesis, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-5,7-dihydro-4H-purin-2-ol is unique due to its specific functional groups and the resulting chemical properties.

Properties

Molecular Formula

C5H7N5O

Molecular Weight

153.14 g/mol

IUPAC Name

6-amino-3,4,5,7-tetrahydropurin-2-one

InChI

InChI=1S/C5H7N5O/c6-3-2-4(8-1-7-2)10-5(11)9-3/h1-2,4H,(H,7,8)(H3,6,9,10,11)

InChI Key

HLCKSJMKXNAVQA-UHFFFAOYSA-N

Canonical SMILES

C1=NC2C(N1)C(=NC(=O)N2)N

Origin of Product

United States

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